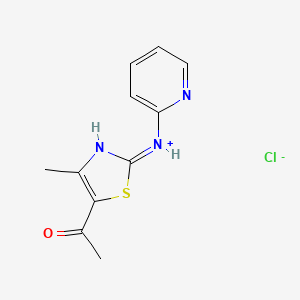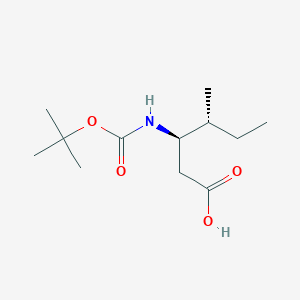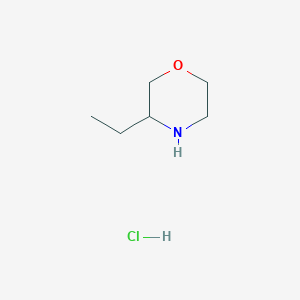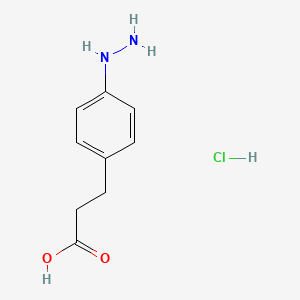![molecular formula C20H13FN2O2S B7828127 2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828127.png)
2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The removal of byproducts and solvents is crucial to obtain the crystalline form of the compound .
化学反应分析
Types of Reactions: Compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It plays a role in biochemical studies, especially in the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of compound “2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. It acts as a coupling agent in peptide synthesis by facilitating the formation of peptide bonds. The compound’s reactivity is attributed to its ability to form stable intermediates that promote the desired chemical transformations .
相似化合物的比较
Carbonyldiimidazole (CDI): Similar in structure and used for similar applications in peptide synthesis.
Imidazole: A key reagent in the synthesis of compound "this compound".
Uniqueness: Compound “this compound” is unique due to its specific reactivity and stability, which make it a valuable reagent in various chemical reactions. Its ability to facilitate peptide bond formation sets it apart from other similar compounds .
属性
IUPAC Name |
2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-11-8-12(6-7-16(11)21)17-10-26-20(23-17)22-9-15-18(24)13-4-2-3-5-14(13)19(15)25/h2-10H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOTLZBPJSAFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7828060.png)
![3-tert-butyl-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B7828067.png)
![3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7828071.png)
![2-[1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828073.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]benzohydrazide](/img/structure/B7828078.png)


![2-[(2-bromoanilino)methylidene]indene-1,3-dione](/img/structure/B7828109.png)
![2-[(3-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7828117.png)


![5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7828141.png)

![2-[(2-Fluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7828156.png)
